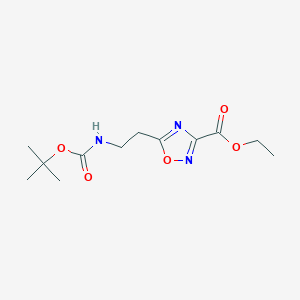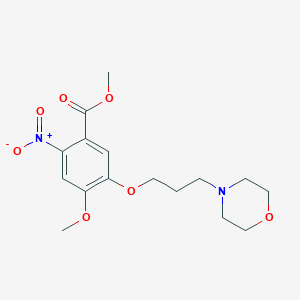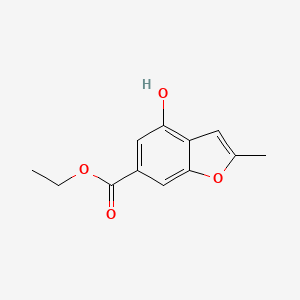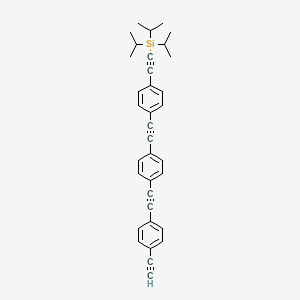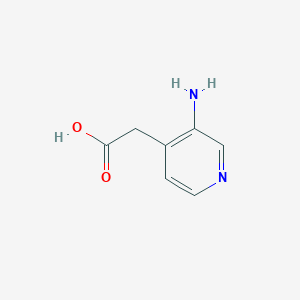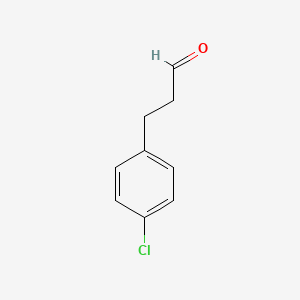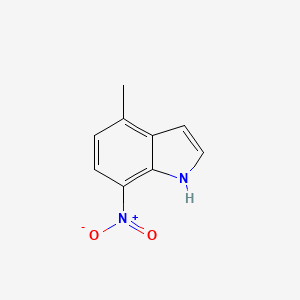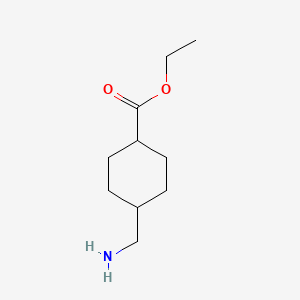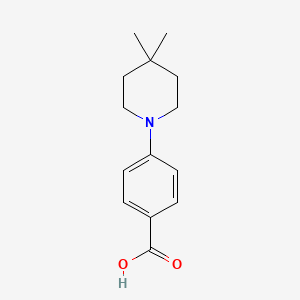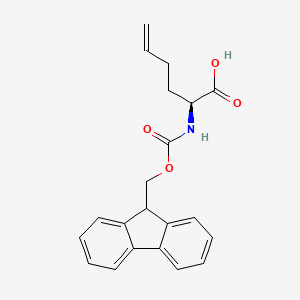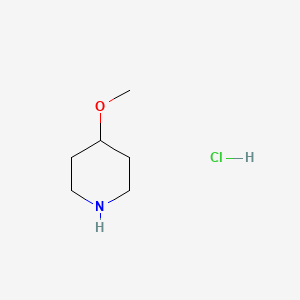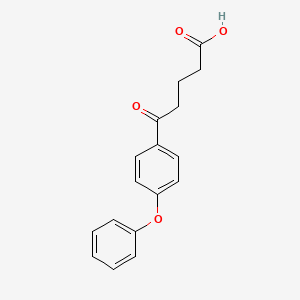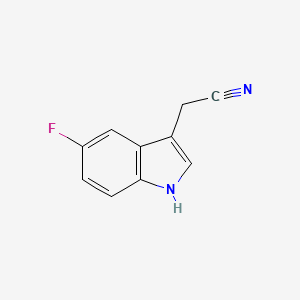
2-(5-Fluor-1H-indol-3-yl)acetonitril
Übersicht
Beschreibung
2-(5-fluoro-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C10H7FN2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
2-(5-fluoro-1H-indol-3-yl)acetonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with indoleamine 2,3-dioxygenase (ido-1), a key immunosuppressive mechanism in oncology .
Mode of Action
It is known that indole derivatives can play a significant role in cell biology and can be used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Similar compounds have been shown to impact the immune response through effector t-cell anergy and enhanced treg function .
Result of Action
Similar compounds have been shown to exhibit high fluorescence quantum yield and good thermal stability, making them excellent candidates for oled applications .
Action Environment
It is known that the charge injection ability of similar compounds increases with suitable substitution, leading to improved organic light-emitting diode (oled) performance .
Biochemische Analyse
Biochemical Properties
2-(5-fluoro-1H-indol-3-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic derivatives . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.
Cellular Effects
The effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the regulation of specific signaling pathways and the alteration of gene expression profiles, leading to changes in cellular behavior and function.
Molecular Mechanism
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)acetonitrile involves several molecular interactions. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the context . Additionally, 2-(5-fluoro-1H-indol-3-yl)acetonitrile can induce changes in gene expression, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-fluoro-1H-indol-3-yl)acetonitrile remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular behavior, which are important for understanding its therapeutic potential.
Dosage Effects in Animal Models
The effects of 2-(5-fluoro-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity. At high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
2-(5-fluoro-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, and conjugation reactions, which are catalyzed by specific enzymes. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-(5-fluoro-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is important for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-(5-fluoro-1H-indol-3-yl)acetonitrile affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of 2-(5-fluoro-1H-indol-3-yl)acetonitrile within the cell can influence its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-fluoro-1H-indol-3-yl)acetonitrile typically involves the reaction of 5-fluoroindole with acetonitrile in the presence of a base. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 2-(5-fluoro-1H-indol-3-yl)acetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-fluoro-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce indole amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoroindole-3-acetic acid: Another indole derivative with similar structural features but different functional groups.
2-(1H-indol-3-yl)acetonitrile: A non-fluorinated analog with similar applications in material science and medicinal chemistry.
Uniqueness
2-(5-fluoro-1H-indol-3-yl)acetonitrile is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. The fluorine atom can also influence the compound’s electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .
Eigenschaften
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMIZCBOTYJRQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512264 | |
| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73139-85-2 | |
| Record name | (5-Fluoro-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
